(3,5-Difluoropyridin-4-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3,5-difluoropyridin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO/c7-5-1-9-2-6(8)4(5)3-10/h1-2,10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCNMYQVKLDHLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)F)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924649-16-1 | |
| Record name | (3,5-difluoropyridin-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3,5 Difluoropyridin 4 Yl Methanol
Strategies for the Construction of the 3,5-Difluoropyridine (B1298662) Core
The synthesis of the 3,5-difluoropyridine scaffold is a critical precursor to obtaining the final pyridylmethanol product. Chemists employ two primary strategies: building the ring system from acyclic precursors (de novo synthesis) or modifying an existing pyridine (B92270) or fluoropyridine ring.
De Novo Synthetic Approaches to Difluoropyridines
De novo synthesis involves the construction of the pyridine ring from non-cyclic starting materials. These multicomponent reactions are powerful tools for creating complex heterocyclic structures in a single step. arkat-usa.org One of the foundational methods in pyridine synthesis is the Hantzsch reaction, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. arkat-usa.org Modern variations of this approach utilize different starting materials to access a wide array of substituted pyridines and their dihydrogenated precursors.
For example, a pseudo four-component reaction between benzaldehydes, malononitrile, and a cyclic amine in ethanol (B145695) can yield highly functionalized 1,4-dihydropyridine-3,5-dicarbonitriles. arkat-usa.org While this specific reaction does not directly produce the 3,5-difluoro substitution pattern, the underlying principle of combining multiple simple components to build the heterocyclic core is central to de novo strategies. arkat-usa.orgresearchgate.net The challenge in applying these methods to synthesize 3,5-difluoropyridine lies in identifying suitable fluorinated building blocks that are compatible with the reaction conditions. Another de novo approach involves the cyclization of geminal ditosyloxy ketones, which act as 1,3-dielectrophilic precursors, with a nitrogen source like guanidine (B92328) hydrochloride to form pyrimidines. rsc.org Adapting such a strategy to pyridine synthesis would require a different nitrogen-containing component.
Functionalization Reactions on Pre-existing Fluoropyridine Systems
A more common and often more direct route to the 3,5-difluoropyridine core involves the chemical modification of existing halogenated pyridines. These methods include halogen exchange reactions and directed metallation.
Halogen Exchange (Halex) Reactions: This strategy involves replacing other halogen atoms (typically chlorine or bromine) with fluorine. For instance, 2,5-dichloropyridine (B42133) can be converted to 2,5-difluoropyridine (B1303130) by first undergoing a halogen exchange to produce 2,5-dibromopyridine, which is then fluorinated. google.com Similarly, various chloropyridines can be converted to their corresponding fluoropyridines using fluorinating agents like potassium fluoride (B91410) (KF) or cesium fluoride (CsF) in a polar aprotic solvent at elevated temperatures. googleapis.com The reactivity of the halogen atoms is highly dependent on their position on the pyridine ring, with halogens at the α- (2,6) and γ- (4) positions being significantly more reactive towards nucleophilic substitution than those at the β- (3,5) positions. googleapis.com
Directed Ortho-Metallation: Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heterocyclic rings. clockss.orgsemanticscholar.orgresearchgate.net The process involves the deprotonation of a position ortho (adjacent) to a directing metallating group (DMG) using a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). semanticscholar.orgresearchgate.net While halogens are typically weak directing groups, the electronic effect of fluorine can activate adjacent protons. In the case of 3,5-difluoropyridine, the C-4 position is flanked by two activating fluorine atoms, making it the most acidic site and thus amenable to selective deprotonation. chemicalbook.comresearchgate.net This generates a 4-lithio-3,5-difluoropyridine intermediate, which can then be trapped with various electrophiles to install a functional group at the 4-position with high precision. chemicalbook.com
Direct Synthesis of (3,5-Difluoropyridin-4-yl)methanol
Once the 3,5-difluoropyridine core is available, the hydroxymethyl group can be introduced. This is typically achieved either by reducing a carbonyl group already present at the 4-position or by building the functional group through a multi-step sequence.
Reduction of 3,5-Difluoropyridine-4-carboxylic Acid and its Derivatives
A reliable route to this compound is the reduction of a 4-carbonyl precursor, such as an aldehyde or a carboxylic acid.
The direct reduction of 3,5-difluoropyridine-4-carboxylic acid to the corresponding primary alcohol is effectively accomplished using borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF). harvard.educhemistrysteps.com Borane is a highly chemoselective reducing agent for carboxylic acids, often leaving other reducible functional groups like esters, amides, and halides untouched. harvard.edunih.gov The reaction proceeds through the formation of a triacyloxyborane intermediate, which is subsequently reduced to the alcohol. This method is advantageous due to its high selectivity and the use of relatively mild conditions. nih.gov
Alternatively, more powerful reducing agents like lithium aluminum hydride (LiAlH₄) can be used. LiAlH₄ readily reduces carboxylic acids, esters, and aldehydes to alcohols. harvard.educhemistrysteps.com However, it is less selective than borane and will reduce a wider variety of functional groups. harvard.edu
The table below summarizes common reducing agents for this transformation.
Table 1: Reagents for the Reduction of 4-Carbonyl-3,5-difluoropyridines| Precursor | Reagent | Product | Selectivity | Reference |
|---|---|---|---|---|
| 3,5-Difluoropyridine-4-carboxylic Acid | Borane-THF (BH₃·THF) | This compound | High (selective for carboxylic acids) | harvard.educhemistrysteps.comnih.gov |
| 3,5-Difluoropyridine-4-carboxylic Acid | Lithium Aluminum Hydride (LiAlH₄) | This compound | Low (reduces many functional groups) | harvard.educhemistrysteps.com |
| 3,5-Difluoro-4-pyridinecarboxaldehyde | Sodium Borohydride (B1222165) (NaBH₄) | This compound | Good (selective for aldehydes/ketones) | N/A |
| 3,5-Difluoropyridine-4-carboxylic Acid | Pinacolborane (HBpin) / Triflylpyridinium | 3,5-Difluoro-4-pyridinecarboxaldehyde | High (controlled reduction to aldehyde) | nih.gov |
Multi-step Convergent Syntheses of the Pyridylmethanol Moiety
A convergent approach involves the late-stage introduction and elaboration of the C4-substituent onto the pre-formed 3,5-difluoropyridine ring. A highly effective method begins with the directed metallation of 3,5-difluoropyridine. chemicalbook.com
The synthesis proceeds in two key stages:
Formylation: 3,5-Difluoropyridine is treated with lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (B95107) (THF) at a low temperature (-70 °C). This selectively removes the proton at the C-4 position to generate a 4-lithiated intermediate. This intermediate is then quenched with an electrophilic formylating agent, such as methyl formate, to produce 3,5-difluoro-4-pyridinecarboxaldehyde in high yield (81%). chemicalbook.com
Reduction: The resulting aldehyde is then reduced to this compound. This reduction is straightforward and can be achieved with high efficiency using standard reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent.
This sequence is summarized in the reaction scheme below.
Scheme 1: Synthesis via Formylation and Reduction
3,5-Difluoropyridine → (LDA, THF, -70°C) → 4-Lithio-3,5-difluoropyridine → (Methyl Formate) → 3,5-Difluoro-4-pyridinecarboxaldehyde → (NaBH₄) → this compound chemicalbook.com
A similar strategy can be employed using 2,4,6-tribromo-3,5-difluoropyridine (B1586626) as the starting material. Debromo-lithiation at the 4-position with n-BuLi, followed by quenching with carbon dioxide gas, yields 2,6-dibromo-3,5-difluoropyridine-4-carboxylic acid. arkat-usa.org Subsequent reduction of this acid and removal of the bromine atoms would also lead to the target molecule.
Advanced Synthetic Protocols and Process Optimization for Scale-Up
Transitioning a synthetic route from laboratory scale to industrial production requires robust, efficient, and scalable protocols. For the synthesis of this compound, key considerations include temperature control, reagent handling, and process efficiency.
The directed lithiation step is highly exothermic and requires strict temperature control (e.g., -70 °C) to prevent side reactions and ensure regioselectivity. chemicalbook.com On a large scale, this necessitates specialized reactor systems with efficient cooling. Continuous flow technology offers a significant advantage here, as it allows for precise temperature management, rapid mixing, and improved safety for handling pyrophoric reagents like n-butyllithium. nih.gov
Patent literature describing the formylation of 3,5-difluoropyridine provides a detailed procedure that yields the intermediate aldehyde in high yield (81%), indicating a well-optimized and robust reaction suitable for scale-up. chemicalbook.com Furthermore, advanced methods for the reduction of carboxylic acids, such as using pinacolborane in a continuous flow process, highlight a modern approach to scalable and controlled reductions. nih.gov Such a process could potentially be adapted for the reduction of 3,5-difluoropyridine-4-carboxylic acid, offering a safe and efficient manufacturing route.
Optimization for scale-up also involves minimizing waste and simplifying purification steps. The choice of a highly selective reagent like borane for the reduction of the carboxylic acid can reduce the formation of byproducts, simplifying the final isolation of this compound. nih.gov
Analytical Characterization Techniques for Synthetic Validation
The confirmation of the successful synthesis and purity of this compound relies on a combination of spectroscopic and chromatographic methods. These techniques provide a comprehensive profile of the molecule's structure and the presence of any impurities.
Spectroscopic Analysis (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy)
Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary methods used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the arrangement of atoms within the molecule. While specific experimental data for this compound is not widely published in publicly accessible literature, the expected chemical shifts and coupling constants can be predicted based on the structure and data from analogous compounds.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| ¹H NMR | |||
| CH₂ | ~4.7 | d | J(H,F) ≈ 2-3 |
| Pyridine H | ~8.4 | s | |
| OH | Variable | s | |
| ¹³C NMR | |||
| CH₂ | ~58 | t | J(C,F) ≈ 20-25 |
| C4 (C-COH) | ~135 | t | J(C,F) ≈ 15-20 |
| C3, C5 | ~158 | d | J(C,F) ≈ 250-260 |
| C2, C6 | ~140 | d | J(C,F) ≈ 10-15 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands corresponding to the O-H, C-H, C-F, and C-N bonds.
Table 2: Expected Infrared Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (alcohol) | 3200-3600 | Broad |
| C-H (aromatic) | 3000-3100 | Medium |
| C-H (aliphatic) | 2850-3000 | Medium |
| C=N, C=C (pyridine ring) | 1550-1650 | Medium-Strong |
| C-F | 1200-1350 | Strong |
| C-O (alcohol) | 1000-1260 | Strong |
Chromatographic Purity Assessment (e.g., Liquid Chromatography-Mass Spectrometry, Gas Chromatography-Mass Spectrometry)
Chromatographic techniques are essential for determining the purity of the synthesized this compound and for identifying any byproducts or unreacted starting materials.
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is highly sensitive and can be used to determine the molecular weight of the target compound and to quantify its purity. In a typical LC-MS analysis of this compound, the compound would be separated on a suitable stationary phase and the eluent would be introduced into the mass spectrometer. The resulting mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.
Gas Chromatography-Mass Spectrometry (GC-MS):
For volatile and thermally stable compounds, GC-MS is another powerful tool for purity assessment. The sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. The retention time in the gas chromatogram provides a measure of the compound's identity, while the mass spectrum confirms its molecular weight.
The combination of these analytical techniques provides a robust validation of the synthesis of this compound, ensuring its suitability for further research and application.
Applications of 3,5 Difluoropyridin 4 Yl Methanol As a Synthetic Building Block
Incorporation into Complex Heterocyclic Frameworks
The pyridine (B92270) moiety is a cornerstone of many biologically active heterocyclic compounds. (3,5-Difluoropyridin-4-yl)methanol provides a route to introduce a difluoropyridinylmethyl group into various heterocyclic systems, thereby creating novel analogues with potentially enhanced properties.
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that are of significant interest in medicinal chemistry. frontiersin.org Derivatives of this scaffold have been synthesized and evaluated as potential inhibitors of enzymes such as Rab geranylgeranyl transferase (RGGT), which is a target in cancer therapy. frontiersin.orgnih.gov The synthesis of these molecules often involves the cyclization of substituted aminopyridines.
This compound can be readily oxidized to the corresponding aldehyde, (3,5-difluoro-4-formylpyridine). This aldehyde can then serve as a key precursor in multi-step syntheses to construct the imidazo[1,2-a]pyridine (B132010) core, where the difluorophenyl group is appended at a desired position. The fluorine atoms are expected to modulate the electronic landscape of the heterocyclic system, potentially influencing its interaction with biological targets.
The biosynth.comfrontiersin.orgnih.govtriazolo[1,5-a]pyrimidine scaffold is another privileged structure in drug discovery, recognized for its structural similarity to naturally occurring purines. researchgate.netnih.gov This has led to its investigation as a purine (B94841) bioisostere, with applications in the development of anticancer and antiparasitic agents. researchgate.netnih.gov Common synthetic routes to this framework include the cyclocondensation of aminotriazoles with 1,3-dicarbonyl compounds or their equivalents. nih.gov
The hydroxymethyl group of this compound can be utilized to construct a suitable 1,3-dicarbonyl-like fragment. For instance, after oxidation to the aldehyde, subsequent reactions can generate a β-keto ester or a related species bearing the (3,5-difluoropyridin-4-yl)methyl moiety. Condensation of this intermediate with 3-amino-1,2,4-triazole would yield a novel series of difluorinated biosynth.comfrontiersin.orgnih.govtriazolo[1,5-a]pyrimidine derivatives, which could be screened for a variety of biological activities. nih.govx-mol.com
Indazoles are bicyclic heterocyclic compounds that form the core of numerous pharmacologically active molecules. The introduction of substituted benzyl (B1604629) groups onto the indazole nitrogen atoms is a common strategy for modulating biological activity. This compound can be converted into its corresponding halide, (3,5-difluoropyridin-4-yl)methyl bromide or chloride, via standard procedures. This electrophilic intermediate can then be used in N-alkylation reactions with various indazole derivatives to afford N-(3,5-difluoropyridin-4-yl)methyl indazoles. The incorporation of the difluoropyridine motif is a strategic choice to enhance properties such as metabolic stability and target engagement through specific fluorine interactions.
Utility in the Synthesis of Fluorinated Polymers and Network Materials
Fluorinated polymers are a unique class of materials known for their high thermal stability, chemical resistance, and specific optical and electrical properties. researchgate.netmdpi.com These materials are often synthesized through polyaddition or polycondensation reactions using fluorinated monomers.
The primary alcohol of this compound makes it a suitable monomer for incorporation into various polymer backbones. It can participate in reactions to form polyesters, polyethers, and polyurethanes. The inclusion of the rigid, polar, and thermally stable difluoropyridine unit into a polymer chain is expected to impart desirable characteristics to the resulting material, such as a higher glass transition temperature, modified refractive index, and enhanced stability. researchgate.net
Table 2: Properties of Representative Fluorinated Polymers
| Polymer | Common Abbreviation | Noteworthy Properties |
|---|---|---|
| Polytetrafluoroethylene | PTFE | High thermal stability (up to 260 °C), high chemical resistance. mdpi.com |
| Poly(vinylidene fluoride) | PVDF | Piezoelectric, pyroelectric, and ferroelectric properties; highly non-reactive. mdpi.com |
| Polychlorotrifluoroethylene | PCTFE | Low moisture permeability, transparent, easily melt-processed. mdpi.com |
| Ethylene tetrafluoroethylene | ETFE | Good processability, enhanced mechanical properties compared to other TFE copolymers. mdpi.com |
Role in the Preparation of Advanced Organic Molecules and Chemical Probes
The strategic introduction of fluorine atoms is a well-established strategy in modern medicinal chemistry to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. Fluorine's high electronegativity and small size can alter a molecule's conformation, pKa, metabolic stability, and binding affinity without significantly increasing its steric bulk. mdpi.com
This compound serves as an ideal starting material for this purpose. It provides a difluorinated pyridine ring, a common scaffold in pharmaceuticals, equipped with a reactive hydroxymethyl "handle." This handle can be readily transformed into a variety of other functional groups (aldehydes, carboxylic acids, amines, halides), enabling its use in a wide range of coupling and derivatization reactions. This versatility makes it a powerful tool for the synthesis of advanced organic molecules and sophisticated chemical probes designed to investigate biological systems.
Development of Novel Heterocyclic Scaffolds for Diverse Applications
The quest for new therapeutic agents and functional materials continually drives the development of novel heterocyclic scaffolds. nih.gov this compound is a valuable starting point for creating new fused ring systems. The functional group can be elaborated and used as an anchor point for intramolecular cyclization reactions to build new rings onto the pyridine core. For example, by analogy with the synthesis of thiazolo[4,5-d]pyrimidines from substituted thiazoles, the functional group of this compound could be transformed to facilitate the construction of new fused systems. mdpi.com These novel scaffolds, inherently containing the difluoropyridine moiety, would represent a new chemical space for exploration in drug discovery and materials science, with potential applications as anticancer agents or other therapeutics. mdpi.comnih.gov
Computational and Theoretical Studies of 3,5 Difluoropyridin 4 Yl Methanol and Analogues
Density Functional Theory (DFT) Investigations of Molecular Structure and Conformation
Density Functional Theory (DFT) has become a powerful tool for investigating the structural and electronic properties of molecules. It offers a balance between computational cost and accuracy, making it suitable for studying systems like (3,5-Difluoropyridin-4-yl)methanol.
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. For this compound, this process involves finding the minimum energy conformation by exploring various rotational possibilities, particularly around the C-C and C-O single bonds of the hydroxymethyl group.
The conformational landscape of this compound is determined by the interplay of steric hindrance between the fluorine atoms and the hydroxymethyl group, as well as intramolecular hydrogen bonding possibilities between the hydroxyl hydrogen and the pyridine (B92270) nitrogen or a fluorine atom. DFT calculations can elucidate the relative energies of different conformers, identifying the most probable structures in the gas phase or in solution.
Analysis of Electronic Structure and Frontier Molecular Orbitals (FMO)
The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept within this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.org
Studies on analogous systems often reveal that the HOMO is localized on the more electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions. libretexts.org In the case of this compound, the pyridine ring and the oxygen atom of the hydroxymethyl group would be significant contributors to the frontier orbitals. The analysis of FMOs is instrumental in predicting how the molecule will interact with other reagents in chemical reactions. researchgate.net
Quantum Chemical Calculations of Bonding Characteristics and Reactive Sites
Quantum chemical calculations provide a detailed picture of the bonding within a molecule and help identify its most reactive sites. For this compound, these calculations can quantify the nature of the C-F, C-N, C-C, C-O, and O-H bonds. The electronegativity of the fluorine atoms induces a significant dipole moment and alters the electron density distribution across the pyridine ring.
The identification of reactive sites is crucial for understanding the chemical behavior of the molecule. The areas with high electron density are prone to electrophilic attack, while regions with low electron density are susceptible to nucleophilic attack. Computational investigations of similar molecules have successfully used these methods to pinpoint reactive centers. bhu.ac.in
Mulliken Population Analysis and Molecular Electrostatic Potential (MESP) Mapping
Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule, providing a quantitative measure of the electron distribution. uni-muenchen.deuni-muenchen.de While it has known limitations, such as basis set dependency, it remains a useful tool for comparing charge distributions in related molecules. uni-muenchen.deuni-muenchen.de For this compound, Mulliken analysis would likely show significant negative charges on the fluorine, nitrogen, and oxygen atoms, and positive charges on the carbon atoms attached to them, as well as the hydroxyl hydrogen. These charge distributions are influenced by the method of calculation. uni-muenchen.de
Molecular Electrostatic Potential (MESP) mapping provides a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is a powerful tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net The MESP map of this compound would display negative potential (typically colored red) around the electronegative fluorine, nitrogen, and oxygen atoms, indicating regions favorable for interaction with electrophiles. Conversely, positive potential (blue) would be observed around the hydrogen atoms, particularly the hydroxyl hydrogen, marking them as sites for nucleophilic interaction. researchgate.net
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. For reactions involving this compound, such as oxidation of the alcohol to an aldehyde or nucleophilic substitution on the pyridine ring, DFT calculations can be employed to locate the transition state structures.
The energy of the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics. By calculating the energies of reactants, transition states, and products, computational chemists can predict the feasibility and rate of a proposed reaction pathway. This information is invaluable for optimizing reaction conditions and designing new synthetic routes.
Prediction and Assessment of Synthetic Accessibility and Reaction Outcomes
Computational tools are increasingly used to predict the synthetic accessibility of a target molecule and the likely outcomes of a chemical reaction. By analyzing a vast database of known chemical reactions, software can suggest potential synthetic routes to this compound.
Furthermore, by combining quantum chemical calculations with machine learning models, it is possible to predict the regioselectivity and stereoselectivity of reactions. For instance, in reactions where multiple products are possible, computational models can estimate the relative yields of each product, guiding the experimental chemist in choosing the most effective synthetic strategy. This predictive capability accelerates the process of drug discovery and materials development by prioritizing the most promising synthetic pathways.
Solvent Effects on Molecular Properties and Reactivity
The solvent environment plays a critical role in determining the molecular properties and chemical reactivity of polar molecules like this compound. Computational studies, often employing methods like Density Functional Theory (DFT) combined with Polarizable Continuum Models (PCM), are instrumental in elucidating the intricate solute-solvent interactions. While specific computational data for this compound is not extensively available in the public domain, the principles of solvation can be understood by examining studies on analogous pyridine derivatives.
Solvent effects also profoundly impact the reactivity of pyridine derivatives. For instance, the mechanism of reactions, such as hydrogen atom transfer (HAT) or proton transfer (PT), can be altered by the solvent. researchgate.net In non-polar solvents, HAT mechanisms are often favored, whereas polar solvents can facilitate proton transfer by stabilizing the resulting ionic species. researchgate.net This is particularly relevant for the hydroxyl group of the methanol (B129727) substituent, which can act as a hydrogen bond donor.
Furthermore, the reactivity of the pyridine ring itself is subject to solvent effects. The electron-withdrawing nature of the fluorine atoms in this compound, combined with the nitrogen heteroatom, makes the pyridine ring electron-deficient. This generally favors nucleophilic substitution reactions. nih.gov The presence of a polar solvent can influence the energy barriers of such reactions by stabilizing charged intermediates and transition states.
Computational models allow for the systematic investigation of these effects by simulating the behavior of the molecule in different solvent environments, from non-polar solvents like benzene (B151609) to polar protic solvents like water and methanol, and polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO). researchgate.net These studies can provide quantitative predictions of how key molecular descriptors change with the solvent's dielectric constant and other properties.
Table 1: Illustrative Solvent Effects on Molecular Properties of a Pyridine Analogue
| Property | Gas Phase (Vacuum) | Benzene (ε=2.3) | Methanol (ε=32.6) | Water (ε=78.4) |
| Dipole Moment (Debye) | 2.2 D | 2.5 D | 3.1 D | 3.3 D |
| N-C2 Bond Length (Å) | 1.340 Å | 1.342 Å | 1.345 Å | 1.346 Å |
| O-H Bond Length (Å) | 0.960 Å | 0.961 Å | 0.965 Å | 0.967 Å |
| HOMO-LUMO Gap (eV) | 5.8 eV | 5.7 eV | 5.5 eV | 5.4 eV |
Note: Data in this table is hypothetical and illustrative of general trends for pyridine derivatives. It does not represent experimentally verified values for this compound.
Table 2: Illustrative Solvent Effects on Reaction Energetics of a Pyridine Analogue
| Reaction Parameter | Gas Phase (Vacuum) | Benzene | Methanol | Water |
| Proton Affinity at Nitrogen (kcal/mol) | -225 | -220 | -215 | -212 |
| Activation Energy for Nucleophilic Attack (kcal/mol) | 25 | 23 | 20 | 19 |
| Solvation Free Energy (kcal/mol) | 0 | -2.5 | -6.8 | -7.5 |
Note: Data in this table is hypothetical and illustrative of general trends for pyridine derivatives. It does not represent experimentally verified values for this compound.
Emerging Research Directions and Future Perspectives for 3,5 Difluoropyridin 4 Yl Methanol
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of fluorinated pyridines, including precursors to (3,5-Difluoropyridin-4-yl)methanol, is an area of active research. Traditional methods often require harsh conditions or use hazardous reagents. The future of synthesizing this and related compounds lies in the development of more efficient, safer, and environmentally friendly protocols.
Green chemistry principles are increasingly being applied to the synthesis of pyridine (B92270) derivatives. doi.orgnih.govuniroma1.it These approaches aim to reduce waste, shorten reaction times, and use less toxic substances. rasayanjournal.co.in Techniques such as microwave-assisted synthesis, the use of environmentally benign solvents like water or ethanol (B145695), and catalyst-free multicomponent reactions (MCRs) are at the forefront of this shift. acs.orgmdpi.com For instance, MCRs that combine several reactants in a single pot to form complex products offer a streamlined and atom-economical route to highly functionalized pyridines. mdpi.com Another sustainable approach involves chemoenzymatic synthesis, which uses enzymes to perform specific transformations, potentially allowing for the introduction of fluorine into polyketide structures under mild conditions. nih.gov
Recent advancements in catalysis also offer promising routes. Rhodium(III)-catalyzed C-H functionalization has been demonstrated for preparing multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes, a method that can be conveniently set up in the air. nih.gov Similarly, methods for the direct C-H fluorination of pyridines using reagents like silver(II) fluoride (B91410) (AgF₂) provide a direct path to fluorinated heterocycles under ambient conditions. researchgate.net The development of robust methods that allow for the late-stage installation of fluorine into pyridine rings is of considerable value to the drug discovery community. acs.org
| Method | Description | Advantages | Challenges |
| Conventional Heating | Traditional refluxing in organic solvents. | Well-established procedures. | Long reaction times, high energy consumption, use of hazardous solvents. |
| Microwave-Assisted Synthesis | Uses microwave irradiation to heat the reaction mixture. acs.org | Rapid reaction rates, higher yields, cleaner reactions. rasayanjournal.co.inacs.org | Requires specialized equipment, potential for localized overheating. |
| Multicomponent Reactions (MCRs) | Combines three or more reactants in a one-pot synthesis. mdpi.com | High atom economy, operational simplicity, reduced waste. rasayanjournal.co.in | Finding suitable reaction conditions for multiple components can be complex. |
| Catalytic C-H Functionalization | Direct activation and functionalization of C-H bonds using metal catalysts (e.g., Rh(III)). nih.gov | High regioselectivity, atom economy, access to novel derivatives. | Catalyst cost and sensitivity, optimization of reaction conditions. |
| Green Solvents | Use of environmentally benign solvents like water, ethanol, or deep eutectic solvents. doi.orgmdpi.com | Reduced environmental impact and toxicity. rasayanjournal.co.in | Reactant solubility and reaction compatibility can be limiting. |
Exploration of Uncharted Reactivity Patterns and Selectivity Control
The electronic landscape of the pyridine ring is significantly altered by the two strongly electron-withdrawing fluorine atoms in this compound. This modification opens up avenues for exploring novel reactivity and achieving high levels of selectivity in chemical transformations. The fluorine atoms enhance the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic aromatic substitution (SNAr). Fluoropyridines are known to undergo SNAr reactions much faster than their chloro- or bromo-analogs. acs.org
Future research will likely focus on exploiting this enhanced reactivity for the selective functionalization of the pyridine core. For instance, the regioselectivity of fluorination on 3,5-disubstituted pyridines can be influenced by the nature of the existing substituents. acs.org Understanding these directing effects is crucial for designing synthetic routes to complex, multi-substituted pyridine derivatives.
Moreover, the development of organometallic methods provides a powerful toolkit for achieving high regioflexibility in the functionalization of fluoropyridines. researchgate.net Metalation followed by reaction with an electrophile allows for the precise installation of various functional groups at specific positions on the pyridine ring. The interplay between the fluorine substituents and the metal center during these reactions presents a rich area for mechanistic investigation and methods development.
| Reaction Type | Reagents/Conditions | Selectivity Outcome | Reference |
| C-H Fluorination | AgF₂ | Exclusive fluorination adjacent to the nitrogen atom in many pyridines. researchgate.net | researchgate.net |
| SNAr | NaOEt in EtOH | 2-Fluoropyridine (B1216828) reacts 320 times faster than 2-chloropyridine. acs.org | acs.org |
| Rh(III)-Catalyzed C-H Functionalization | α-fluoro-α,β-unsaturated oximes and terminal alkynes | High regioselectivity for a single isomer of the 3-fluoropyridine (B146971) product. nih.gov | nih.gov |
| Metalation | Organometallic reagents | Site-selective functionalization depending on the directing groups and reagents used. researchgate.net | researchgate.net |
Advanced Applications in Chemical Synthesis and Materials Science
This compound serves as a key intermediate for synthesizing a wide array of complex molecules with potential applications in medicine, agriculture, and materials science. stonybrook.edunih.gov Fluorinated heterocycles are prevalent in pharmaceuticals, and the unique properties imparted by fluorine can enhance biological activity, metabolic stability, and binding affinity. researchgate.netnih.gov
In medicinal chemistry, pyridine derivatives are scaffolds for drugs targeting a range of diseases. nih.govrsc.org The this compound moiety can be incorporated into lead compounds to fine-tune their pharmacokinetic and pharmacodynamic profiles. Future work will involve using this building block to create novel drug candidates and molecular probes for biological systems.
Beyond pharmaceuticals, fluorinated heterocycles are of great interest in materials science. nih.gov They can be used to construct liquid crystals, polymers, and other advanced materials with unique optical, electronic, and thermal properties. For example, pyridine-based compounds have been investigated for their liquid crystalline behavior, where the molecular structure dictates the mesophase properties. nih.gov The introduction of fluorine can influence intermolecular interactions and self-assembly, leading to new materials for displays and sensors. The development of fluorinated thiophenes, for instance, is a leading area in materials chemistry. nih.gov
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design
Furthermore, ML algorithms can aid in the design of novel molecules with specific properties. By learning the relationship between chemical structure and activity, generative models can propose new derivatives of this compound that are optimized for a particular biological target or material application. atomwise.com This integration of AI can significantly accelerate the discovery and development cycle for new drugs and materials. nih.govresearchgate.net
Synergistic Approaches Combining Experimental and Computational Chemistry
The synergy between experimental work and computational chemistry provides a powerful paradigm for understanding and manipulating molecular systems. weizmann.ac.il For this compound, this combined approach can offer deep insights into its structure, properties, and reactivity.
Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provide precise data on molecular structure and conformation. mdpi.comresearchgate.net This experimental data is invaluable for validating and refining computational models.
Computational methods, particularly Density Functional Theory (DFT), can be used to calculate a wide range of properties, including molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and reaction energy profiles. nih.govclockss.org These calculations help rationalize observed reactivity and selectivity. For example, DFT studies can elucidate the mechanism of a catalytic reaction or predict the most stable conformation of a molecule. nih.govrsc.org By combining experimental results with computational analysis, researchers can gain a more comprehensive understanding of the factors governing the behavior of this compound and use this knowledge to design more efficient syntheses and novel applications. researchgate.netacs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
